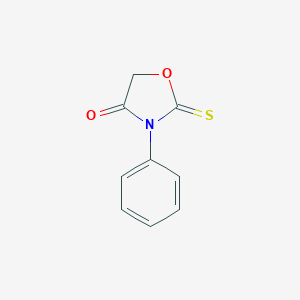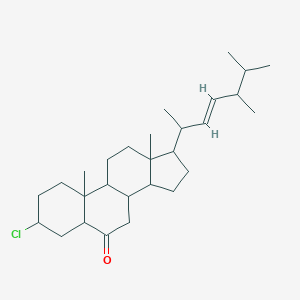![molecular formula C17H17NO4 B303319 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303319.png)
5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as DIMDI, is a synthetic compound that has gained interest in the scientific community due to its potential applications in cancer research.
Mecanismo De Acción
The mechanism of action of 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione can induce cell cycle arrest and apoptosis in cancer cells. Additionally, 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been found to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione in lab experiments is its high potency against cancer cells. Additionally, 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been found to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of using 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is its limited solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione. One area of interest is the development of more efficient synthesis methods to increase the yield of 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione. Additionally, further studies are needed to elucidate the mechanism of action of 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione and its potential as a therapeutic agent for various types of cancer. Finally, the development of novel drug delivery systems that can enhance the bioavailability of 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione in vivo is another important area of future research.
Conclusion
In conclusion, 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic compound that has shown promise as an anticancer agent. Its high potency against cancer cells and low toxicity in normal cells make it a promising candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action and potential applications in cancer treatment.
Métodos De Síntesis
The synthesis of 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves the condensation of 1,2-dimethyl-3-indolecarboxaldehyde with dimedone in the presence of a catalytic amount of piperidine. The resulting product is a yellow solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been studied for its potential as an anticancer agent. Studies have shown that 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been found to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Nombre del producto |
5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
|---|---|
Fórmula molecular |
C17H17NO4 |
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
5-[(1,2-dimethylindol-3-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C17H17NO4/c1-10-12(11-7-5-6-8-14(11)18(10)4)9-13-15(19)21-17(2,3)22-16(13)20/h5-9H,1-4H3 |
Clave InChI |
UWRYCXLQPUJXFC-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)OC(OC3=O)(C)C |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)OC(OC3=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)


![4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B303250.png)
![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)
![propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate](/img/structure/B303254.png)
![6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid](/img/structure/B303255.png)



![N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303263.png)